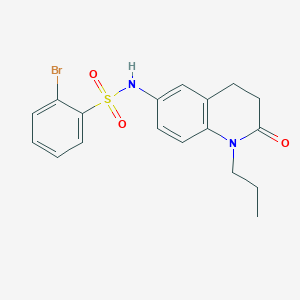
2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound can be synthesized by a multi-step reaction process starting from commercially available 2-aminobenzene-1-sulfonamide. The synthesis involves the formation of a tetrahydroquinoline ring system and the introduction of a propyl and a bromo substituent onto the ring.Molecular Structure Analysis
The chemical structure of this compound can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.Chemical Reactions Analysis
The importance of the NH-sulfonamide was apparent after both the N-methylsulfonamide and amide-linked derivatives showed a complete loss in activity .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Novel Antitumor Agents : Some novel tetrahydroquinoline derivatives, including those with sulfonamide moieties, have demonstrated significant in vitro antitumor activity. These compounds were found to be more potent than the reference drug Doxorubicin in certain cases (Alqasoumi et al., 2010).
Synthesis and Characterization
- Synthetic Methods : Research has focused on the synthesis of various derivatives of tetrahydroquinoline. These studies provide insights into the efficient synthesis and structural characterization of these compounds (Croce et al., 2006), (Cremonesi et al., 2010).
Photodynamic Therapy
- Photosensitizer for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit properties useful for photodynamic therapy, an alternative treatment for cancer (Pişkin et al., 2020), (Öncül et al., 2022).
Antiviral Activity
- Antiviral Agents : Certain quinazolinone derivatives have shown potential as antiviral agents, with effectiveness against viruses such as HIV, HSV, and vaccinia (Selvam et al., 2010).
Catalytic Applications
- Transfer Hydrogenation Catalysts : Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts for transfer hydrogenation reactions (Dayan et al., 2013).
Antimicrobial Agents
- Antimicrobial Activity : Some quinoline-sulfonamide hybrids have been synthesized and evaluated for antimicrobial properties, showing potential against various bacteria and fungi (Jagani et al., 2011), (Vanparia et al., 2013).
Drug Design and Molecular Interaction
- Drug Design : Research into the molecular interactions between human carbonic anhydrases and benzenesulfonamides has contributed to the design of selective inhibitors for specific isoforms (Bruno et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXIGMYXNRSNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

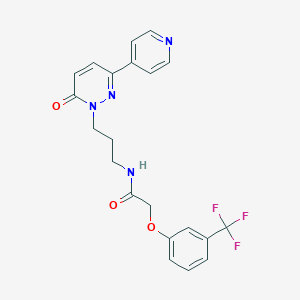
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2612352.png)


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612357.png)
![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)
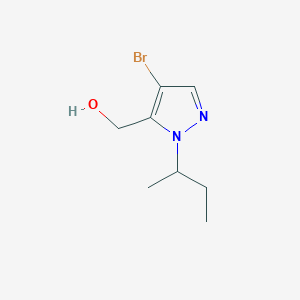
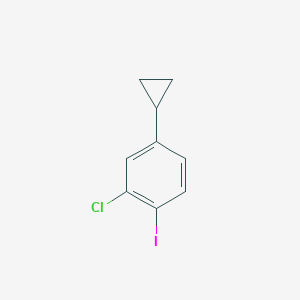
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)
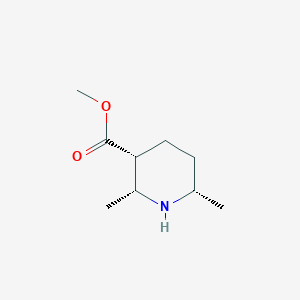
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B2612365.png)

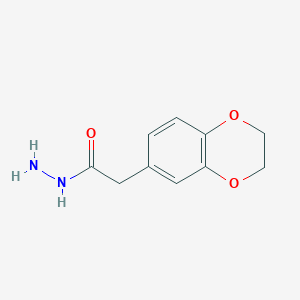
![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)